1,1'-(2-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene)
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Overview
Description
1,1’-(2-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene) is an organic compound characterized by its complex structure, which includes two bromine atoms and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene) typically involves multiple steps, starting with the preparation of the benzene derivatives. The reaction conditions often require the use of brominating agents and methoxylation reagents under controlled temperatures and pressures to ensure the correct substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other groups such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1,1’-(2-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,1’-(2-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1’-(3-Methylpropane-1,1-diyl)bis(5-bromo-2,4-dimethoxybenzene): Similar structure but with a different alkyl chain length.
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene): Similar structure but with different positions of the bromine and methoxy groups.
Uniqueness
The presence of both bromine and methoxy groups provides a versatile platform for further chemical modifications and functionalization .
Properties
CAS No. |
89950-08-3 |
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Molecular Formula |
C20H24Br2O4 |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
1-bromo-5-[1-(5-bromo-2,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C20H24Br2O4/c1-11(2)20(12-7-14(21)18(25-5)9-16(12)23-3)13-8-15(22)19(26-6)10-17(13)24-4/h7-11,20H,1-6H3 |
InChI Key |
HLOYBMOLPOCCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1OC)OC)Br)C2=CC(=C(C=C2OC)OC)Br |
Origin of Product |
United States |
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